Hexafluoro-1,3-butadiene (C4F6) is a synthetic fluorocarbon belonging to the class of conjugated dienes. It is a colorless gas at room temperature and is characterized by its high reactivity due to the presence of two conjugated double bonds. C4F6 has garnered significant attention in scientific research, particularly for its applications in plasma etching processes for semiconductor manufacturing and as a potential monomer for synthesizing fluorinated polymers. [, , ]
The mechanism of action of C4F6 varies depending on the specific reaction or application. For instance, in plasma etching, C4F6 undergoes decomposition in the plasma to generate reactive species like fluorine radicals. These radicals then react with the target material, typically silicon dioxide or silicon nitride, to form volatile byproducts that are removed from the surface, achieving etching. [, , ]
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